Elsulfavirine sodium

HIV-1 Virologic Efficacy Antiretroviral Therapy

Elsulfavirine sodium (CAS 867365-40-0), also known as R-1206 sodium or VM-1500, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) prodrug of the active metabolite VM1500A. It is distinguished by its dual mechanism, acting as an allosteric HIV-1 reverse transcriptase inhibitor while its active form potently and selectively inhibits human carbonic anhydrase VII (hCA VII).

Molecular Formula C24H16BrCl2FN3NaO5S
Molecular Weight 651.3 g/mol
CAS No. 867365-40-0
Cat. No. B12792890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElsulfavirine sodium
CAS867365-40-0
Molecular FormulaC24H16BrCl2FN3NaO5S
Molecular Weight651.3 g/mol
Structural Identifiers
SMILESCCC(=O)[N-]S(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl.[Na+]
InChIInChI=1S/C24H17BrCl2FN3O5S.Na/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16;/h3-8,10-11H,2,9H2,1H3,(H2,30,31,32,33);/q;+1/p-1
InChIKeyUJFARQSHFFWJHD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elsulfavirine Sodium (867365-40-0): A Next-Generation NNRTI Prodrug for Research and Formulation


Elsulfavirine sodium (CAS 867365-40-0), also known as R-1206 sodium or VM-1500, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) prodrug of the active metabolite VM1500A [1]. It is distinguished by its dual mechanism, acting as an allosteric HIV-1 reverse transcriptase inhibitor while its active form potently and selectively inhibits human carbonic anhydrase VII (hCA VII) [2]. This compound is supplied for research in antiviral therapy and oncology studies, characterized by an exceptionally long half-life that supports once-daily dosing [3].

Critical Differentiators: Why Elsulfavirine Sodium Cannot Be Readily Replaced by Standard NNRTIs


Generic substitution with established NNRTIs like efavirenz is not straightforward due to elsulfavirine's unique prodrug-to-active-metabolite conversion and its multi-target pharmacological profile. Unlike direct-acting NNRTIs, elsulfavirine sodium's active form, VM1500A, demonstrates potent off-target inhibition of hCA VII, a feature not observed with efavirenz or nevirapine [1]. This dual activity is crucial for researchers investigating HIV-associated neuropathic pain, a common comorbidity [1]. Furthermore, its unique resistance mutation profile, characterized by V106I and E138K pathways, differs significantly from first-generation NNRTIs, limiting cross-substitutability without prior genotyping [2]. These molecular and pharmacological differences demand a compound-specific approach in both research and potential therapeutic contexts.

Quantitative Evidence Guide for Selecting Elsulfavirine Sodium


Superior Virologic Suppression vs. Efavirenz at 48 Weeks

In a randomized, partially blind, multicenter Phase IIb trial in treatment-naïve HIV-1 patients, a once-daily regimen containing elsulfavirine 20 mg demonstrated superior virologic suppression compared to an efavirenz-based regimen. At 48 weeks, a higher proportion of patients in the elsulfavirine arm achieved a viral load (VL) below the 50 copies/mL threshold [1]. This demonstrates a quantifiable efficacy advantage over a standard-of-care NNRTI.

HIV-1 Virologic Efficacy Antiretroviral Therapy

Enhanced Safety Profile: Fewer CNS and Cutaneous Adverse Events

The same 48-week trial reported a significantly improved tolerability profile for elsulfavirine, with a markedly lower incidence of central nervous system (CNS) and skin-related adverse events (AEs) compared to efavirenz. The overall safety profile was reported to be 2-4 times better, with no allergic reactions or skin rash observed in the elsulfavirine arm [1]. This toxicity profile is a critical differentiator from efavirenz, which is well-known for its neuropsychiatric side effects and rash.

Drug Safety Tolerability CNS Adverse Events

Ultra-Long Terminal Half-Life for Once-Daily Dosing Research Models

The active metabolite VM1500A exhibits an exceptionally long terminal half-life (T1/2) of approximately 9 days (216 hours) [1]. This is substantially longer than the half-life of efavirenz, which ranges from 52 to 76 hours at steady state [2]. This pharmacokinetic property enables once-daily dosing and provides a unique pharmacological profile for studying sustained target engagement.

Pharmacokinetics Half-Life Adherence

Unique Off-Target Mechanism: Potent and Selective hCA VII Inhibition

Biochemical profiling revealed that while the prodrug elsulfavirine is a weak inhibitor, its active metabolite VM1500A is a potent and selective inhibitor of the human carbonic anhydrase isoform VII (hCA VII) [1]. This enzyme is a validated target for neuropathic pain, a frequent complication of HIV infection. In contrast, standard NNRTIs like efavirenz, nevirapine, or rilpivirine do not exhibit this off-target activity [2]. This provides a unique research avenue for dual-action molecules.

Carbonic Anhydrase Neuropathic Pain Off-Target Activity

High-Value Application Scenarios for Elsulfavirine Sodium in Research and Development


Antiviral Efficacy and Resistance Profiling

Elsulfavirine sodium is the agent of choice for head-to-head efficacy studies against first-generation NNRTIs. Its superior virologic suppression rate of 81% versus 73.7% for efavirenz at 48 weeks makes it ideal for researchers exploring the ceiling of NNRTI efficacy in treatment-naïve models [1]. Its unique resistance mutation profile, dominated by V106I and E138K, enables studies on novel resistance pathways distinct from those of efavirenz (K103N) or nevirapine (Y181C) [2].

Long-Acting Formulation and Adherence Research

The exceptionally long half-life of the active metabolite VM1500A (~9 days) makes elsulfavirine sodium a critical API for developing long-acting injectable (LAI) formulations [1]. This is a high-value industrial application for improving patient adherence, a field where efavirenz (T1/2 ~52-76 hours) is not viable [2]. Research into LAI formulations can leverage this compound's PK profile to design monthly dosing regimens.

HIV-Associated Neuropathic Pain Models

Given its unique, potent inhibition of hCA VII by its active metabolite, elsulfavirine sodium is the only NNRTI suitable for investigating dual-action treatment of both HIV-1 replication and HIV-associated neuropathic pain [1]. This application is not addressable by other NNRTIs like efavirenz, doravirine, or etravirine, which lack this secondary pharmacology, positioning elsulfavirine as a unique chemical probe [2].

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